Fenquizone

Description

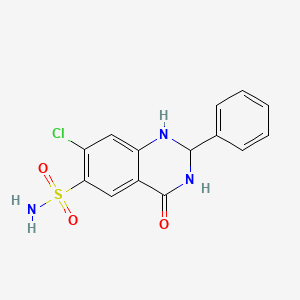

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c15-10-7-11-9(6-12(10)22(16,20)21)14(19)18-13(17-11)8-4-2-1-3-5-8/h1-7,13,17H,(H,18,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDTUXMDTSTPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864933 | |

| Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20287-37-0 | |

| Record name | Fenquizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20287-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenquizone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenquizone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenquizone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENQUIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ1U13R8IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenquizone's Diuretic Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenquizone is a quinazolinone sulfonamide derivative classified as a thiazide-like diuretic.[1] Its primary therapeutic applications are in the management of hypertension and edema.[2] The diuretic effect of this compound is achieved through the inhibition of sodium and chloride reabsorption in the cortical diluting segment of the nephron, a mechanism characteristic of thiazide diuretics. This action leads to a modest increase in the excretion of sodium and water. Notably, clinical and preclinical data suggest that this compound may offer a favorable profile concerning potassium loss and effects on serum cholesterol when compared to other thiazide-like diuretics such as chlorthalidone. This document provides a comprehensive overview of the molecular mechanism, physiological effects, and available data on this compound's action as a diuretic.

Molecular Mechanism of Action

The primary molecular target of this compound, like other thiazide-like diuretics, is the Na+-Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. By inhibiting the NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid into the bloodstream. This inhibition leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in diuresis.

The following diagram illustrates the proposed signaling pathway for this compound's action on the distal convoluted tubule.

Caption: Proposed mechanism of this compound action on the distal convoluted tubule cell.

Physiological Effects

This compound's interaction with the NCC initiates a cascade of physiological responses, primarily affecting electrolyte and water balance.

Effects on Renal Hemodynamics and Water Excretion

Studies in rabbits have shown that this compound decreases free water clearance, which is indicative of its action at the cortical diluting site in the nephron.[1] Free water reabsorption remains relatively unaffected, suggesting that this compound's primary diuretic action is confined to this segment.[1] Importantly, this compound does not appear to alter blood flow to the renal cortex or medulla.[1]

Effects on Electrolyte Excretion

The primary natriuretic and diuretic effects of this compound are dose-dependent, with a pharmacological profile similar in magnitude and duration to other thiazide diuretics over a dose range of 0.05-100 mg/kg in animal models.

-

Sodium (Na+) and Chloride (Cl-) : By inhibiting the NCC, this compound directly increases the urinary excretion of sodium and chloride.

-

Potassium (K+) : Like other thiazide diuretics, this compound increases potassium excretion. However, clinical studies have demonstrated that chlorthalidone induces a more significant loss of plasma potassium compared to this compound. Another study indicated that this compound had no effect on blood levels of potassium, in contrast to chlorthalidone. This suggests a potential potassium-sparing advantage for this compound.

-

Calcium (Ca2+) : this compound decreases the excretion of calcium, a characteristic effect of thiazide diuretics. This is thought to be a secondary effect of sodium depletion in the DCT, which enhances passive calcium reabsorption in the proximal tubule and stimulates the Na+/Ca2+ exchanger on the basolateral membrane of DCT cells.

-

Phosphate : Studies have also suggested that the predominant effects of this compound on phosphate excretion occur at the cortical diluting segment of the nephron.

Effects on Other Metabolic Parameters

Preclinical and clinical data indicate that this compound has a neutral effect on several other metabolic parameters:

-

Plasma Glucose : No significant changes in plasma glucose concentration have been observed.

-

Plasma Urate : this compound does not appear to affect plasma urate concentrations.

-

Serum Cholesterol : A double-blind study comparing this compound with chlorthalidone and a placebo found that this compound had no effect on blood levels of cholesterol, unlike chlorthalidone.

Quantitative Data

Table 1: Preclinical Dose-Response in Animal Models

| Animal Model | Dose Range (mg/kg) | Observed Effects | Reference |

| Rats, Mice, Rabbits | 0.05 - 100 | Similar changes in sodium and potassium excretion and urine volume as thiazide diuretics. |

Table 2: Clinical Efficacy in Essential Hypertension (4-month treatment)

| Drug | Dose | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Effect on Plasma K+ | Reference |

| This compound | 10 mg | More significant reduction | No significant difference | Less significant loss | |

| Chlorthalidone | 25 mg | Significant reduction | No significant difference | More significant loss |

Table 3: Pharmacokinetic Profile in Healthy Volunteers (Single Oral Dose)

| Parameter | Value | Unit | Reference |

| Time to Peak Plasma Level | ~3 | hours | |

| Plasma Half-life (alpha phase) | 1 | hour | |

| Plasma Half-life (beta phase) | 17 | hours | |

| Half-life (from urinary concentration) | 18 | hours | |

| Apparent Distribution Volume (beta phase) | 686 | L | |

| Renal Clearance | 220 | mL/min | |

| Cumulative Urinary Excretion (72h) | 53.1 | % of dose |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the diuretic action of compounds like this compound.

In Vivo Diuretic Activity in Rats (Metabolic Cage Study)

This protocol is designed to assess the diuretic, natriuretic, and kaliuretic activity of a test compound.

Caption: Workflow for assessing in vivo diuretic activity in a rat model.

Methodology:

-

Animal Model: Male or female Wistar or Sprague-Dawley rats (150-250g).

-

Acclimatization: Animals are housed in metabolic cages for a period before the experiment to adapt to the environment.

-

Fasting: Animals are fasted overnight with free access to water to ensure uniform hydration status.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to promote a baseline urine flow.

-

Drug Administration: The control group receives the vehicle, while the treatment groups receive this compound at various doses, typically administered orally or intraperitoneally.

-

Urine Collection: Animals are placed individually in metabolic cages that separate urine and feces. Urine is collected at predetermined intervals (e.g., 5 and 24 hours).

-

Analysis: The total volume of urine is measured for each animal. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

Parameters Calculated: Diuretic action (ratio of urine volume of treated group to control group) and natriuretic/kaliuretic activity are calculated.

Free Water Clearance Studies in Rabbits

This protocol is used to determine the site of action of a diuretic within the nephron.

Methodology:

-

Animal Model: Anesthetized rabbits are typically used.

-

Surgical Preparation: Catheters are placed in the carotid artery for blood pressure monitoring and blood sampling, a jugular vein for infusions, and the bladder for urine collection.

-

Hydration and Infusion: A continuous intravenous infusion of a hypotonic solution (e.g., mannitol in water) is administered to induce and maintain water diuresis.

-

Baseline Measurements: After a stabilization period, baseline urine and plasma samples are collected to measure osmolality and solute concentrations.

-

Drug Administration: this compound is administered intravenously.

-

Post-Drug Measurements: Urine and plasma samples are collected at regular intervals following drug administration.

-

Calculations:

-

Urine Flow Rate (V): Volume/time.

-

Osmolar Clearance (Cosm): (Urine Osmolality x V) / Plasma Osmolality.

-

Free Water Clearance (CH2O): V - Cosm.

-

-

Interpretation: A decrease in free water clearance (a more negative or less positive value) during water diuresis indicates an action in the cortical diluting segment (distal convoluted tubule), where solute reabsorption without water reabsorption normally generates free water.

Conclusion

This compound is a thiazide-like diuretic that exerts its effects through the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. This leads to increased excretion of sodium and water, with a notable characteristic of causing less potassium loss compared to chlorthalidone. Furthermore, it appears to have a neutral impact on serum cholesterol and glucose levels. The available data positions this compound as a potentially valuable therapeutic agent in the management of hypertension and edema, with a favorable metabolic profile. Further research to elucidate its precise binding kinetics with the NCC and to conduct head-to-head clinical trials focusing on long-term metabolic outcomes would be beneficial for fully characterizing its clinical utility.

References

The Cornerstone of Diuresis: An In-depth Technical Guide to the Structure-Activity Relationship of Fenquizone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquizone, a quinazolinone-sulfonamide derivative, is a potent thiazide-like diuretic and antihypertensive agent. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, offering insights for the rational design of novel diuretic agents. We delve into the quantitative data from preclinical studies, detail the experimental protocols for assessing diuretic activity, and visualize the underlying signaling pathways and experimental workflows.

Introduction

This compound (7-chloro-2-phenyl-1,2,3,4-tetrahydro-4-oxo-6-quinazolinesulfonamide) is a member of the quinazolinone class of diuretics, sharing pharmacological similarities with thiazide diuretics.[1] Its primary therapeutic applications are in the management of edema and hypertension.[2] The diuretic and antihypertensive effects of this compound stem from its ability to inhibit the reabsorption of sodium and chloride ions in the kidneys, leading to an increase in water and electrolyte excretion.[1][3] Understanding the relationship between the molecular architecture of this compound and its pharmacological activity is paramount for the development of next-generation diuretics with improved potency, selectivity, and safety profiles.

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic effect by targeting the Na+/Cl- cotransporter (NCC), a key protein responsible for salt reabsorption in the distal convoluted tubule (DCT) of the nephron. By binding to and inhibiting the NCC, this compound effectively blocks the transport of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of solutes in the tubular fluid, which in turn osmotically retains water, resulting in diuresis. The increased excretion of sodium and chloride is the primary mechanism for its antihypertensive effect.

Quantitative Structure-Activity Relationship (SAR)

The diuretic potency of this compound analogs is highly dependent on the nature and position of substituents on the quinazolinone and benzene sulfonamide rings. A study on a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives revealed key structural requirements for diuretic activity.[4]

Key SAR Findings:

-

Sulfonamide Group: The presence of a sulfonamide group (-SO₂NH₂) at the 3rd position of the quinazolinone ring is crucial for diuretic activity, analogous to other sulfonamide diuretics like metolazone.

-

Electron-Withdrawing Groups: Compounds bearing electron-withdrawing groups, such as nitro (NO₂) groups, on the benzene sulfonamide moiety exhibit greater diuretic activity compared to those with electron-releasing groups like methyl (CH₃).

-

Substitution on the Quinazolinone Ring: Modifications at the 2 and 7 positions of the quinazolinone ring also influence activity. For instance, a chloro group at the 7-position and a methoxyphenyl group at the 2-position, in combination with a nitrobenzene sulfonamide at the 3-position, resulted in a highly potent analog.

Table 1: Diuretic Activity of Selected Quinazolinone Sulfonamide Derivatives

| Compound ID | R (Position 2 on Quinazolinone) | R' (Position 7 on Quinazolinone) | R'' (on Benzene Sulfonamide) | Diuretic Action (T/U) | Na+ Excretion (mmol/L) | K+ Excretion (mmol/L) |

| 7 | -C₆H₅ | -H | 4-CH₃ | 1.35 | 3.15 ± 0.015 | 1.89 ± 0.011 |

| 9 | -C₆H₅ | -H | 4-NO₂ | 1.58 | 3.42 ± 0.012 | 2.05 ± 0.014 |

| 14 | 4-OCH₃-C₆H₄ | -Cl | 4-CH₃ | 1.62 | 3.51 ± 0.018 | 2.11 ± 0.012 |

| 15 | 4-OCH₃-C₆H₄ | -Cl | 2-NO₂ | 1.75 | 3.80 ± 0.014 | 2.28 ± 0.016 |

| 19 | 4-OCH₃-C₆H₄ | -Cl | 3-NO₂ | 1.88 | 4.01 ± 0.016 | 2.41 ± 0.013 |

| 20 | 4-OCH₃-C₆H₄ | -Cl | 4-NO₂ | 1.99 | 4.10 ± 0.012 | 2.46 ± 0.015 |

| Metolazone | - | - | - | 1.59 | 3.58 ± 0.018 | 2.15 ± 0.011 |

| Urea | - | - | - | 1.00 | 2.49 ± 0.023 | 1.49 ± 0.017 |

*Data adapted from a study by Kumar et al. (2014). Diuretic action is expressed as the Lipschitz value (T/U), where T is the response of the test compound and U is the response of the control (urea).

Experimental Protocols

The evaluation of the diuretic activity of this compound and its analogs is primarily conducted through in vivo studies in animal models, most commonly rats. The Lipschitz test is a widely accepted method for this purpose.

In Vivo Diuretic Activity Assay (Lipschitz Test)

Objective: To assess the diuretic, saluretic (Na+, Cl- excretion), and natriuretic (Na+ excretion) activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used. Animals are housed in standard conditions with free access to food and water.

Procedure:

-

Acclimatization: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment.

-

Fasting: Food and water are withdrawn 15-18 hours prior to the administration of the test compounds to ensure uniform hydration and minimize variability.

-

Grouping: Animals are divided into several groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., 0.9% saline or a suspension agent).

-

Standard Group: Receives a standard diuretic (e.g., Furosemide or Hydrochlorothiazide) at a known effective dose.

-

Test Groups: Receive the test compound at various dose levels.

-

-

Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

-

Hydration: Immediately after administration, all animals receive a saline load (e.g., 25 mL/kg body weight) to promote diuresis.

-

Urine Collection: Animals are placed in metabolic cages designed to separate urine and feces. Urine is collected for a specified period, typically 5 or 24 hours.

-

Measurements:

-

Urine Volume: The total volume of urine collected from each animal is measured.

-

Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

-

Data Analysis:

-

Diuretic Action (Lipschitz Value): Calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group (T/U). A value ≥ 1.0 indicates a positive diuretic effect.

-

Saluretic Index: Calculated as the sum of Na+ and Cl- excretion.

-

Natriuretic Index: Calculated as the ratio of Na+ to K+ excretion (Na+/K+).

Conclusion

The diuretic and antihypertensive efficacy of this compound is a direct consequence of its specific chemical structure, which enables it to effectively inhibit the Na+/Cl- cotransporter in the renal tubules. The structure-activity relationship studies on this compound and its analogs have illuminated the critical roles of the sulfonamide group and the electronic properties of substituents on the aromatic rings. This knowledge provides a robust framework for the design of novel quinazolinone-based diuretics with potentially enhanced therapeutic profiles. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the preclinical evaluation of such compounds, ensuring reproducibility and comparability of results. Future research in this area may focus on fine-tuning the molecular structure to optimize potency, duration of action, and minimize adverse effects, ultimately leading to the development of superior treatments for hypertension and edematous conditions.

References

Fenquizone's Effect on Renal Sodium Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquizone is a quinazolinone-derived sulfonamide that functions as a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of sodium reabsorption in the cortical diluting segment of the nephron, leading to increased urinary sodium and water excretion.[1] This technical guide provides a comprehensive overview of the available data on this compound's effects on renal sodium transport, including quantitative data on its diuretic effects, detailed experimental methodologies, and a depiction of the presumed signaling pathways involved.

Introduction

This compound is a diuretic agent used in the management of edema and hypertension.[2] As a member of the thiazide-like diuretic class, its primary pharmacological effect is to increase natriuresis (the excretion of sodium in the urine) by acting on a specific segment of the renal tubules. Understanding the precise mechanism of action of this compound on renal sodium transport is crucial for its optimal therapeutic use and for the development of novel diuretic agents. This guide synthesizes the available scientific literature to provide an in-depth analysis of this compound's effects at the molecular, cellular, and organismal levels.

Mechanism of Action at the Cortical Diluting Segment

The primary site of action for this compound is the cortical diluting segment of the nephron, which is functionally part of the distal convoluted tubule (DCT).[1] In this segment, this compound is believed to inhibit the Na+-Cl- cotransporter (NCC) located on the apical membrane of the tubular epithelial cells.

The inhibition of NCC by this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to a higher concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine volume (diuresis). The effects of this compound on urine volume and sodium and potassium excretion are similar in magnitude and duration to those of thiazide diuretics.[1]

Signaling Pathway for NCC Regulation

The activity of the Na+-Cl- cotransporter is regulated by a complex signaling cascade involving the WNK (With-No-Lysine [K]) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) . While direct evidence for this compound's interaction with this pathway is not available, its classification as a thiazide-like diuretic suggests its mechanism is intertwined with this regulatory system. Thiazide diuretics are known to inhibit NCC, and the WNK-SPAK/OSR1 pathway is a key regulator of NCC activity.

Below is a diagram illustrating the generally accepted signaling pathway for NCC regulation, which is the presumed target of this compound.

Quantitative Data on Diuretic Effects

The following tables summarize the quantitative data from a key study by Ferrando et al. (1981) investigating the dose-dependent effects of this compound on urinary electrolyte excretion in rats.

Table 1: Effect of this compound on Urinary Sodium Excretion in Rats

| This compound Dose (mg/kg) | Mean Urinary Na+ Excretion (µmol/5h) ± s.e.mean |

| Control (0) | 138 ± 20 |

| 0.05 | 280 ± 35 |

| 0.2 | 450 ± 40 |

| 1.0 | 620 ± 50 |

| 5.0 | 750 ± 60 |

| 25.0 | 800 ± 70 |

| 100.0 | 810 ± 75 |

Data extracted from Ferrando et al., 1981.

Table 2: Effect of this compound on Urinary Potassium Excretion in Rats

| This compound Dose (mg/kg) | Mean Urinary K+ Excretion (µmol/5h) ± s.e.mean |

| Control (0) | 210 ± 15 |

| 0.05 | 290 ± 20 |

| 0.2 | 350 ± 25 |

| 1.0 | 420 ± 30 |

| 5.0 | 480 ± 35 |

| 25.0 | 500 ± 40 |

| 100.0 | 510 ± 42 |

Data extracted from Ferrando et al., 1981.

Experimental Protocols

Detailed experimental protocols for the study of this compound's diuretic effects are crucial for reproducibility and further research. The following is a summary of the methodology employed by Ferrando et al. (1981).

Animal Model and Drug Administration

-

Species: Male Wistar rats

-

Housing: Housed in metabolism cages to allow for the separate collection of urine and feces.

-

Hydration: Animals were orally loaded with a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure adequate hydration and urine flow.

-

Drug Administration: this compound, suspended in the saline solution, was administered orally at doses ranging from 0.05 to 100 mg/kg. The control group received the saline vehicle alone.

Urine Collection and Analysis

-

Collection Period: Urine was collected over a 5-hour period following drug administration.

-

Volume Measurement: The total volume of urine excreted by each animal was recorded.

-

Electrolyte Analysis: The concentrations of sodium (Na+) and potassium (K+) in the urine samples were determined using flame photometry.

-

Data Expression: The total amount of each electrolyte excreted over the 5-hour period was calculated and expressed as µmol/5h.

Experimental Workflow Diagram

Conclusion

This compound exerts its diuretic effect primarily through the inhibition of the Na+-Cl- cotransporter in the cortical diluting segment of the nephron. This action leads to a dose-dependent increase in urinary sodium and potassium excretion. While the direct interaction of this compound with the NCC and its regulatory WNK-SPAK/OSR1 pathway has not been explicitly demonstrated, its functional similarity to thiazide diuretics provides a strong basis for this presumed mechanism. Further research, including binding affinity studies and in vitro analysis of NCC activity in the presence of this compound, would provide a more definitive understanding of its molecular interactions. The experimental protocols outlined in this guide serve as a foundation for future investigations into the pharmacology of this compound and other thiazide-like diuretics.

References

The Toxicology Profile of Fenquizone: An In-depth Technical Guide

Disclaimer: This document aims to provide a comprehensive overview of the toxicological profile of Fenquizone. However, publicly available, detailed non-clinical toxicology data for this compound is scarce. Therefore, this guide synthesizes the available information on this compound and supplements it with data from the structurally and pharmacologically similar thiazide-like diuretic, metolazone, to provide a relevant toxicological context for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a quinazolinone sulphonamide-based diuretic with thiazide-like activity.[1] Structurally related to metolazone, it functions by inhibiting the reabsorption of sodium in the renal tubules, specifically the proximal tubule and the ascending limb of the loop of Henle.[1] This action leads to an increase in the excretion of sodium, chloride, and water.[1] Pharmacokinetic studies in healthy volunteers have shown that this compound is readily absorbed after oral administration, reaching peak plasma concentrations at approximately 3 hours. The plasma concentration follows a two-compartment model with a terminal elimination half-life of around 17 hours.[2]

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 20287-37-0[3] |

| Molecular Formula | C₁₄H₁₂ClN₃O₃S |

| Molecular Weight | 337.78 g/mol |

| IUPAC Name | 7-chloro-4-oxo-2-phenyl-2,3-dihydro-1H-quinazoline-6-sulfonamide |

General Toxicology

The primary toxicities associated with thiazide-like diuretics are often extensions of their pharmacological effects, primarily related to electrolyte and fluid balance.

Potential Target Organs of Toxicity (inferred from Thiazide-like Diuretics)

-

Kidney: Due to the primary site of action, alterations in renal function are a key consideration. While thiazides are not typically associated with direct structural renal damage at therapeutic doses, functional changes in the glomerular filtration rate can occur.

-

Cardiovascular System: Hypotension due to plasma volume depletion is a common adverse effect. Electrolyte imbalances, particularly hypokalemia, can lead to cardiac arrhythmias.

-

Metabolic Systems: Thiazide diuretics are known to cause metabolic disturbances, including hyperglycemia, hyperuricemia, and alterations in lipid profiles.

Acute Toxicity

Specific acute toxicity data for this compound, such as LD50 values, are not available in the reviewed literature. For diuretics in general, establishing a precise toxic dose can be challenging, with toxicity more commonly associated with chronic use and resulting electrolyte imbalances.

Subchronic and Chronic Toxicity

Information on subchronic and chronic toxicity studies specifically for this compound is not publicly accessible. Long-term administration of thiazide-like diuretics like metolazone can lead to persistent electrolyte disturbances and metabolic changes. Chronic use is the most common cause of toxicity, manifesting as hypotension, hypokalemia, hyponatremia, and reduced renal function.

Genotoxicity and Carcinogenicity

Genotoxicity

There is no specific information available regarding the genotoxicity of this compound from the conducted searches. Standard genotoxicity assays include the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, and in vivo micronucleus test.

Carcinogenicity

Similarly, no carcinogenicity studies for this compound were found.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available. For the related compound, metolazone, it is classified as FDA pregnancy category B, indicating that animal reproduction studies have not demonstrated a fetal risk, but there are no adequate and well-controlled studies in pregnant women. Metolazone is known to be excreted in breast milk, and therefore, potential adverse reactions in nursing infants should be considered.

Mechanism of Action and Potential for Adverse Effects

This compound exerts its diuretic effect by blocking the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased urinary excretion of sodium and water.

dot

Caption: Mechanism of action and potential adverse effects of this compound.

Experimental Protocols (General Methodologies for Diuretic Toxicology)

While specific protocols for this compound are unavailable, the following represent standard methodologies for assessing the toxicology of a new diuretic compound.

dot

References

Fenquizone's In Vivo Impact on Electrolyte Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquizone is a quinazolinone-derived sulfonamide that functions as a thiazide-like diuretic. Primarily indicated for the management of edema and hypertension, its mechanism of action centers on the renal tubules, where it modulates electrolyte and water reabsorption. This technical guide provides a comprehensive overview of the in vivo effects of this compound on electrolyte balance, drawing from available preclinical and clinical data. It details the experimental protocols for assessing its diuretic and natriuretic properties, presents available quantitative data on its influence on key electrolytes, and visualizes the pertinent physiological pathways and experimental workflows. The information herein is intended to support further research and development efforts related to this class of diuretic compounds.

Core Mechanism of Action

This compound exerts its diuretic effect primarily by acting on the cortical diluting segment of the nephron, a mechanism it shares with thiazide diuretics.[1] It inhibits the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule, thereby reducing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increase in the urinary excretion of sodium and water, resulting in diuresis.

Quantitative Impact on Electrolyte Balance

The following tables summarize the known quantitative and qualitative effects of this compound on urinary and serum electrolyte levels.

Urinary Electrolyte Excretion

Note: Specific quantitative dose-response data from preclinical studies by Ferrando et al. (1981) are not publicly available in full text. The following descriptions are based on the published abstract.

| Electrolyte | Animal Model | Dosage Range (mg/kg) | Observed Effect | Citation |

| Sodium (Na+) | Rats, Mice, Rabbits | 0.05 - 100 | Increased excretion, similar in magnitude and duration to thiazide diuretics. | [1] |

| Potassium (K+) | Rats, Mice, Rabbits | 0.05 - 100 | Increased excretion, similar in magnitude and duration to thiazide diuretics. | [1] |

| Calcium (Ca2+) | Rabbits | Not Specified | Studies suggested effects consistent with an action at the cortical diluting segment. | [1] |

| Phosphate (PO43-) | Rabbits | Not Specified | Studies suggested effects consistent with an action at the cortical diluting segment. | [1] |

Humoral and Hemodynamic Effects in Humans (Chronic Treatment)

Data from a 1-year study on patients with mild essential hypertension treated with this compound.

| Parameter | Responders (n=11) | Non-Responders (n=5) |

| Plasma Renin Activity (ng/mL/h) | ||

| Placebo | 1.1 ± 0.2 | 1.2 ± 0.3 |

| After 1 Year this compound | 2.1 ± 0.4 | 2.3 ± 0.5 |

| Plasma Aldosterone (pg/mL) | ||

| Placebo | 105 ± 12 | 115 ± 18 |

| After 1 Year this compound | 145 ± 15 | 221 ± 25 |

Data adapted from Costa FV, et al. J Clin Pharmacol. 1990.

Experimental Protocols

Assessment of Diuretic Activity and Electrolyte Excretion in Rats

This protocol outlines a standard in vivo method for evaluating the diuretic and electrolyte-modifying effects of a test compound like this compound.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-250g) are typically used.

-

Acclimatization: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment to minimize stress-induced variations. They are fasted overnight with free access to water.

-

Hydration: To ensure a uniform state of hydration and promote urine flow, animals are orally administered a saline load (e.g., 0.9% NaCl at 25 mL/kg body weight).

-

Dosing: Immediately after hydration, animals are divided into groups and administered the test compound (this compound at various doses), a vehicle control (e.g., saline or a suitable solvent), or a standard diuretic (e.g., hydrochlorothiazide) via oral gavage.

-

Urine Collection: Animals are placed individually in metabolic cages. Urine is collected at predetermined intervals (e.g., hourly for the first 5-6 hours and then a cumulative collection at 24 hours).

-

Analysis:

-

Urine Volume: The total volume of urine for each collection period is measured.

-

Electrolyte Concentration: Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes. Calcium and phosphate levels can be determined by colorimetric assays.

-

Data Expression: Results are often expressed as total electrolyte excretion (concentration × volume) over the collection period.

-

Signaling Pathways and Experimental Workflows

Renal Mechanism of Action of Thiazide-like Diuretics

Caption: Mechanism of this compound in the distal convoluted tubule.

Experimental Workflow for In Vivo Diuretic Assay

Caption: Workflow for assessing diuretic activity in rodents.

This compound's Impact on the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: this compound's secondary effects on the RAAS cascade.

Discussion and Conclusion

This compound operates as a classic thiazide-like diuretic, inducing natriuresis and diuresis through the inhibition of the Na+/Cl- symporter in the distal convoluted tubule. Preclinical studies have established its effects on increasing sodium and potassium excretion in a manner comparable to other thiazides. Clinical data from long-term studies in hypertensive patients indicate that this compound, like other diuretics, activates the Renin-Angiotensin-Aldosterone System, leading to increases in plasma renin activity and aldosterone levels. This compensatory hormonal response is a critical consideration in the long-term management of hypertension with diuretic therapy.

The impact of this compound on calcium and phosphate homeostasis, while investigated, lacks detailed quantitative data in readily available literature. Further research to fully elucidate the dose-response relationships for all major electrolytes would be beneficial for a more complete understanding of its renal effects. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in the field of renal pharmacology and drug development.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Fenquizone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquizone is a quinazolinone sulfonamide derivative that acts as a low-ceiling, thiazide-like diuretic.[1] It is primarily utilized in the management of edema and hypertension.[1] Structurally related to metolazone, this compound exerts its diuretic effect by inhibiting the reabsorption of sodium in the proximal tubule and the ascending loop of Henle, leading to increased excretion of sodium and chloride.[1] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

The synthesis of this compound (7-chloro-1,2,3,4-tetrahydro-4-oxo-2-phenyl-6-quinazolinesulfonamide) was first reported in 1969 by M. G. Biressi and colleagues in the scientific journal Il Farmaco, Edizione Scientifica. This discovery was part of a broader exploration of quinazolinone derivatives for their potential diuretic and antihypertensive activities. Subsequent pharmacological studies in the 1980s further characterized its mechanism of action and clinical utility.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the scientific literature. The following protocol is based on the originally reported synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-4-chloro-5-sulfamoylbenzoic acid

This intermediate is prepared from 2-amino-4-chlorobenzoic acid through chlorosulfonation followed by amination.

-

Materials: 2-amino-4-chlorobenzoic acid, chlorosulfonic acid, ammonia.

-

Procedure:

-

2-amino-4-chlorobenzoic acid is slowly added to an excess of chlorosulfonic acid at a controlled temperature (typically below 20°C).

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then carefully poured onto crushed ice to decompose the excess chlorosulfonic acid.

-

The resulting precipitate, 2-amino-4-chloro-5-chlorosulfonylbenzoic acid, is filtered and washed with cold water.

-

The crude product is then treated with an excess of aqueous ammonia to convert the sulfonyl chloride to the sulfonamide.

-

The 2-amino-4-chloro-5-sulfamoylbenzoic acid is isolated by filtration, washed, and dried.

-

Step 2: Synthesis of 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (this compound)

-

Materials: 2-amino-4-chloro-5-sulfamoylbenzoic acid, benzaldehyde, a suitable solvent (e.g., ethanol or acetic acid), and a condensing agent.

-

Procedure:

-

A mixture of 2-amino-4-chloro-5-sulfamoylbenzoic acid and benzaldehyde is heated in a suitable solvent.

-

The reaction proceeds via a condensation reaction to form the quinazolinone ring system.

-

The reaction mixture is heated at reflux for several hours until completion.

-

Upon cooling, the product, this compound, precipitates from the solution.

-

The solid is collected by filtration, washed with a suitable solvent to remove impurities, and then recrystallized to obtain the pure compound.

-

Synthesis Workflow

Pharmacological Properties and Mechanism of Action

This compound is a thiazide-like diuretic that acts on the kidneys to increase urine output. Its primary site of action is the distal convoluted tubule of the nephron.

Mechanism of Action

The diuretic effect of this compound is achieved through the inhibition of the Na+/Cl- cotransporter in the apical membrane of the distal convoluted tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.

Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Diuretic Activity of this compound in Rats

| Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (µEq/5h) | K+ Excretion (µEq/5h) |

| Control (Saline) | 2.5 ± 0.3 | 150 ± 20 | 80 ± 10 |

| 0.05 | 4.8 ± 0.5 | 450 ± 50 | 120 ± 15 |

| 0.5 | 7.2 ± 0.8 | 800 ± 90 | 180 ± 20 |

| 5.0 | 9.5 ± 1.1 | 1200 ± 130 | 250 ± 30 |

| 50.0 | 10.8 ± 1.2 | 1400 ± 150 | 280 ± 35 |

| 100.0 | 11.0 ± 1.3 | 1450 ± 160 | 290 ± 38 |

Data adapted from Ferrando et al. (1981).

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single 10 mg Oral Dose)

| Parameter | Value |

| Tmax (hours) | 3 |

| Cmax (ng/mL) | 180 ± 30 |

| t1/2 α (hours) | 1 |

| t1/2 β (hours) | 17 |

| Apparent Volume of Distribution (Vdβ) (L) | 686 |

| Renal Clearance (mL/min) | 220 |

| Cumulative Urinary Excretion (72h) | 53.1% of dose |

Data adapted from Mussche et al. (1980s).

Table 3: Antihypertensive Efficacy of this compound in Patients with Mild Essential Hypertension (1-year treatment)

| Parameter | Placebo | This compound (10 mg/day) |

| Systolic Blood Pressure (mmHg) | 155 ± 8 | 140 ± 7 |

| Diastolic Blood Pressure (mmHg) | 100 ± 5 | 88 ± 4 |

| Heart Rate (beats/min) | 75 ± 6 | 74 ± 5 |

| Forearm Vascular Resistance (units) | 50 ± 5 | 40 ± 4 |

Data adapted from a 1985 study on the hemodynamic effects of chronic this compound treatment.

Experimental Protocols

Preclinical Diuretic Activity Assessment in Rats

This protocol is based on the methodology described by Ferrando et al. (1981).

-

Animals: Male Wistar rats (200-250 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

Rats are orally hydrated with saline (25 mL/kg).

-

This compound, suspended in a suitable vehicle, is administered orally at various doses. A control group receives the vehicle only.

-

Animals are placed in individual metabolic cages for urine collection.

-

Urine is collected over a 5-hour period.

-

The total volume of urine is measured.

-

Urine samples are analyzed for sodium and potassium concentrations using flame photometry.

-

Data are expressed as mean ± standard error of the mean (SEM).

-

Experimental Workflow: Preclinical Diuretic Assay

Clinical Trial Protocol for Antihypertensive Efficacy

This protocol is a generalized representation based on clinical trials of diuretics for hypertension.

-

Study Design: Double-blind, placebo-controlled, randomized clinical trial.

-

Participants: Adult patients with a diagnosis of mild to moderate essential hypertension.

-

Procedure:

-

After a washout period for any previous antihypertensive medication, patients are randomly assigned to receive either this compound (e.g., 10 mg/day) or a placebo.

-

Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study period (e.g., weekly or bi-weekly).

-

Blood samples are collected periodically to monitor serum electrolyte levels (sodium, potassium) and other relevant biomarkers.

-

Adverse events are recorded at each visit.

-

The primary endpoint is the change in systolic and diastolic blood pressure from baseline to the end of the treatment period.

-

Experimental Workflow: Clinical Trial for Hypertension

Conclusion

This compound is a well-characterized thiazide-like diuretic with a clear mechanism of action and established efficacy in the treatment of hypertension and edema. This technical guide has provided a detailed overview of its discovery, a step-by-step synthesis protocol, and a summary of its key pharmacological properties, supported by quantitative data and experimental workflows. This information serves as a valuable resource for researchers and professionals involved in the ongoing development and study of diuretic and antihypertensive agents.

References

Fenquizone: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenquizone is a quinazolinone-sulfonamide derivative that functions as a thiazide-like diuretic.[1] It is primarily utilized in the management of hypertension and edema.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide, possesses a distinctive chemical architecture that underpins its diuretic activity.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 20287-37-0[3] |

| IUPAC Name | 7-chloro-4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-6-sulfonamide[2] |

| Synonyms | Idrolone, MG 13054 |

| Molecular Formula | C₁₄H₁₂ClN₃O₃S |

| SMILES | C1=CC=C(C=C1)C2NC3=CC(=C(C=C3C(=O)N2)S(=O)(=O)N)Cl |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molar Mass | 337.78 g/mol | |

| Melting Point | >310 °C | |

| Solubility | Insoluble in water | |

| pKa | Data not available in search results | |

| LogP | Data not available in search results |

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic effect by acting as a thiazide-like diuretic, primarily by inhibiting the Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water, sodium, and chloride.

The regulation of the Na⁺/Cl⁻ cotransporter is a complex process involving a network of kinases and phosphatases. The activity of NCC is significantly increased by phosphorylation of specific serine and threonine residues in its N-terminal domain. This phosphorylation is mediated by the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). The activity of SPAK/OSR1 is, in turn, regulated by a family of kinases known as "with-no-lysine" (WNK) kinases, particularly WNK1, WNK3, and WNK4. Conversely, dephosphorylation and inactivation of NCC are carried out by protein phosphatase 1 (PP1).

This compound, by binding to the NCC, is thought to allosterically inhibit its transport function, thereby promoting diuresis.

Experimental Protocols

Assessment of Diuretic Activity in Rats

This protocol is adapted from methodologies used to evaluate the diuretic effect of novel compounds.

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Metabolic cages

-

0.9% saline solution

-

Flame photometer or ion-selective electrodes

Procedure:

-

House rats individually in metabolic cages for an acclimatization period of 24-48 hours with free access to food and water.

-

Fast the rats overnight prior to the experiment, with free access to water.

-

On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure a uniform state of hydration and promote urine flow.

-

Divide the rats into a control group and one or more experimental groups (receiving different doses of this compound).

-

Administer the vehicle to the control group and this compound (suspended in the vehicle) to the experimental groups via oral gavage.

-

Collect urine samples at predetermined time intervals (e.g., 0-6 hours and 6-24 hours) in graduated cylinders.

-

Record the total urine volume for each rat at each time point.

-

Centrifuge the urine samples to remove any particulate matter.

-

Analyze the supernatant for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.

-

Calculate the total excretion of Na⁺ and K⁺ for each animal.

-

Compare the urine volume and electrolyte excretion between the control and this compound-treated groups to assess the diuretic, natriuretic, and kaliuretic effects.

Determination of this compound in Plasma by HPLC-MS/MS

This hypothetical protocol is based on established methods for the analysis of other diuretics in biological matrices.

Objective: To quantify the concentration of this compound in rat plasma samples.

Materials:

-

Rat plasma samples

-

This compound standard

-

Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (HPLC grade)

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 analytical column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the searched literature, as is common for many pharmaceutical compounds. However, based on its chemical structure as a substituted quinazolinone, a plausible synthetic route would likely involve a multi-step process. A key step would be the cyclization reaction to form the quinazolinone ring system. This could potentially be achieved by reacting a substituted anthranilic acid derivative with an appropriate amine and a source for the remaining carbon atom of the heterocyclic ring. The sulfonyl chloride group could be introduced onto the aromatic ring either before or after the formation of the quinazolinone core, followed by amination to yield the final sulfonamide.

Conclusion

This compound is a well-established thiazide-like diuretic with a clear mechanism of action centered on the inhibition of the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule. Its chemical and physical properties are characteristic of a stable, orally administered drug. The provided experimental protocols offer a framework for researchers to investigate its diuretic and pharmacokinetic properties further. Future research could focus on elucidating the precise binding site of this compound on the NCC and exploring its potential off-target effects.

References

Preliminary Screening of Fenquizone for Novel Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenquizone, a quinazolinone-based sulfonamide, is clinically established as a thiazide-like diuretic for the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the renal tubules.[2] However, emerging evidence for thiazide-like diuretics suggests a broader pharmacological potential beyond simple diuresis. This technical guide outlines a framework for the preliminary screening of this compound for novel therapeutic applications, focusing on its potential anti-inflammatory and vascular modulatory effects. Detailed experimental protocols and data presentation strategies are provided to facilitate further investigation by researchers in drug discovery and development.

Introduction to this compound

This compound is a thiazide-like diuretic characterized by its quinazolinone sulfonamide structure.[2] It effectively reduces blood pressure and edema by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron.[3][4] Clinical studies have demonstrated its efficacy in treating essential hypertension, with some evidence suggesting a more favorable profile regarding potassium loss compared to other diuretics like chlorthalidone. While its diuretic properties are well-documented, the potential for non-diuretic applications remains largely unexplored. This guide proposes a systematic approach to investigate novel therapeutic avenues for this compound.

Established Pharmacological Profile of this compound

A thorough understanding of this compound's known properties is crucial before embarking on novel screening. Key pharmacokinetic and pharmacodynamic parameters are summarized below.

Pharmacokinetic Data

| Parameter | Value | Reference |

| Absorption | Readily absorbed from the gut | |

| Time to Peak Plasma Level | ~3 hours | |

| Plasma Half-life (beta phase) | ~17 hours | |

| Urinary Excretion (72h) | 53.1% of administered dose | |

| Apparent Volume of Distribution | 686 L | |

| Renal Clearance | 220 mL/min |

Pharmacodynamic Data

| Effect | Observation | Reference |

| Primary Mechanism | Blocks sodium reabsorption in the proximal tubule and ascending loop of Henle. | |

| Site of Action | Cortical diluting segment of the nephron. | |

| Effect on Electrolytes | Increases sodium, potassium, and chloride excretion. | |

| Hemodynamic Effect | Reduces forearm vascular resistance with chronic use. | |

| Hormonal Effect | Influences aldosterone levels, which correlates with antihypertensive response. |

Proposed Novel Applications and Screening Strategy

Based on the known effects of thiazide-like diuretics, two primary areas for novel applications of this compound are proposed: anti-inflammatory and direct vascular modulation.

Rationale for Novel Applications

-

Anti-inflammatory Effects: Chronic inflammation is a key component of many cardiovascular and metabolic diseases. Some diuretics have been shown to possess immunomodulatory properties. Investigating this compound's potential to modulate inflammatory pathways could open up new therapeutic possibilities.

-

Vascular Modulation: The antihypertensive effect of thiazide-like diuretics is not solely due to diuresis but also involves vasodilation. Studies on other thiazide-like diuretics have pointed towards a mechanism involving calcium desensitization in vascular smooth muscle cells via the Rho-Rho kinase pathway. Elucidating a similar effect for this compound could lead to applications in vascular diseases.

Experimental Screening Workflow

Caption: A streamlined workflow for the preliminary screening of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies and can be used to screen this compound for novel bioactivities.

In Vitro Anti-inflammatory Screening

Objective: To determine if this compound can modulate the inflammatory response in vitro.

Method 1: Cytokine Release in THP-1 Monocytes

-

Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Stimulation: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate. Differentiate cells into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Pre-incubate the differentiated macrophages with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 4 hours to induce an inflammatory response.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) using a commercially available ELISA kit.

-

Data Analysis: Compare the TNF-α levels in this compound-treated wells to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Method 2: Tryptophan Degradation in Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in RPMI-1640 medium and seed at 1 x 10^6 cells/well in a 96-well plate.

-

Treatment and Stimulation: Add varying concentrations of this compound and a mitogen such as phytohaemagglutinin (PHA) to stimulate the cells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Tryptophan Measurement: Measure the concentration of tryptophan in the culture supernatant using high-performance liquid chromatography (HPLC). Tryptophan degradation is an indicator of immune cell activation.

-

Data Analysis: Compare tryptophan levels in this compound-treated wells to the PHA-only control. An inhibition of tryptophan degradation suggests an immunomodulatory effect.

In Vitro Vascular Modulation Screening

Objective: To assess the direct effect of this compound on vascular smooth muscle contraction.

Method: Agonist-Induced Vasoconstriction in Aortic Rings

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Treatment: Add varying concentrations of this compound to the organ bath and incubate for 30 minutes.

-

Contraction Induction: Induce vasoconstriction by adding a contractile agonist such as norepinephrine or angiotensin II.

-

Tension Measurement: Record the isometric tension of the aortic rings using a force transducer.

-

Data Analysis: Compare the contractile response in the presence of this compound to the agonist-only control. A reduction in tension indicates a vasodilatory effect.

In Vitro Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Objective: To investigate if this compound directly modulates key components of the RAAS.

Method: In Vitro Renin Activity Assay

-

Plasma Preparation: Obtain human plasma and store it on ice to prevent cryoactivation of renin.

-

Incubation: Incubate plasma samples with varying concentrations of this compound at 37°C for a defined period (e.g., 1-3 hours). This allows endogenous renin to act on angiotensinogen to produce angiotensin I.

-

Angiotensin I Measurement: Measure the amount of angiotensin I generated using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the rate of angiotensin I generation in the presence of this compound to a control sample. A change in renin activity will indicate a direct effect on this enzyme.

Signaling Pathway Analysis

Should the initial screening reveal significant anti-inflammatory or vasodilatory effects, further investigation into the underlying signaling pathways is warranted.

Potential Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Potential Vasodilatory Signaling Pathway

Caption: Hypothesized vasodilatory mechanism of this compound.

Conclusion

The established safety and pharmacokinetic profile of this compound, coupled with the emerging understanding of the non-diuretic effects of thiazide-like diuretics, provides a strong rationale for exploring its potential in novel therapeutic areas. The experimental framework presented in this guide offers a starting point for researchers to systematically investigate the anti-inflammatory and vascular modulatory properties of this compound. Positive findings from these preliminary screens would warrant further, more detailed mechanistic studies and could ultimately lead to the repurposing of this well-known diuretic for new and important clinical applications.

References

Methodological & Application

Application Notes and Protocols for Fenquizone Dosage Calculation in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the calculation of fenquizone dosage in preclinical rodent studies. This compound is a quinazoline-based sulfonamide that acts as a thiazide-like diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This document outlines the available data on effective dosages, suggests methodologies for administration, and provides protocols for preparing this compound for in vivo studies. Due to the limited publicly available preclinical data for this compound, this guide also incorporates information from other thiazide-like diuretics and general principles of rodent pharmacology to aid in study design. It is imperative that researchers conduct pilot dose-ranging studies to determine the optimal and safe dosage for their specific experimental model and conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic effect by acting on the cortical diluting segment of the nephron.[1] It inhibits the sodium-chloride (Na+/Cl-) cotransporter located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT). This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.

Caption: this compound inhibits the Na+/Cl- symporter in the distal convoluted tubule.

Quantitative Data Summary

The available quantitative data for this compound in rodents is limited. The following tables summarize the known information and provide analogous data from other thiazide-like diuretics to guide initial dose selection.

Table 1: this compound Dosage Information in Rodents

| Parameter | Species | Value | Route of Administration | Reference |

| Effective Dose Range | Rat, Mouse | 0.05 - 100 mg/kg | Not specified | [1] |

Table 2: Toxicological Data for a Thiazide-like Diuretic (Hydrochlorothiazide) in Rodents

| Parameter | Species | Value | Route of Administration | Reference |

| Oral LD50 | Mouse | 3080 mg/kg | Oral | [2] |

| Chronic Toxicity | Rat | No deaths at up to 50,000 ppm in diet in a 13-week study | Oral (in diet) | [3] |

| Chronic Toxicity | Mouse | Deaths in the highest dose group in a 13-week study | Oral (in diet) |

Table 3: Pharmacokinetic Parameters of a Quinazoline Diuretic (Metolazone) in Humans (Rodent Data Not Available)

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~1.5 hours |

| Mean Elimination Half-life | 6 - 8 hours |

Note: This human data should be used with caution as pharmacokinetic parameters can vary significantly between species.

Experimental Protocols

Formulation and Vehicle Selection

Due to the lack of specific formulation details for this compound in the literature, a common approach for poorly water-soluble drugs in rodent studies is recommended. It is crucial to perform small-scale solubility and stability tests with the chosen vehicle before preparing the final dosing solution.

Recommended Vehicle: A suspension in 0.5% carboxymethylcellulose (CMC) in sterile water or a solution in a mixture of polyethylene glycol (e.g., PEG400) and water. For oral administration, corn oil can also be considered.

Protocol for Preparation of this compound Suspension (0.5% CMC):

-

Calculate the required amount of this compound and vehicle.

-

Weigh the appropriate amount of this compound powder.

-

Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. This can be done by slowly adding the CMC powder to the water while stirring continuously to avoid clumping. Heating the water slightly can aid in dissolution.

-

Levigate the this compound powder with a small amount of the CMC solution to form a smooth paste. This helps in achieving a uniform suspension.

-

Gradually add the remaining CMC solution to the paste while stirring continuously.

-

Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. A magnetic stirrer is recommended.

-

Store the suspension at 4°C and protect from light. Shake well before each administration. It is advisable to prepare fresh suspensions regularly.

Administration Routes

The choice of administration route will depend on the study objectives. For assessing diuretic activity, oral gavage is a common and effective method.

Protocol for Oral Gavage in Rats:

-

Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the animal by the loose skin over the neck and back (scruffing) with one hand, while supporting the body with the other hand.

-

Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the rat's weight (e.g., 18-20 gauge for adult rats).

-

Dose Volume: The maximum volume for oral gavage in rats should not exceed 10 ml/kg of body weight.

-

Administration:

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

-

Administer the this compound suspension slowly and steadily.

-

Withdraw the needle gently.

-

-

Post-administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

Experimental Workflow and Dose-Response Study Design

A pilot dose-response study is essential to determine the optimal dose of this compound for inducing diuresis in the specific rodent strain and experimental conditions.

Caption: Workflow for a this compound dose-response study in rodents.

Protocol for a Pilot Dose-Response Study:

-

Animals: Use a sufficient number of rats or mice per group (e.g., n=6-8) to achieve statistical power.

-

Acclimatization: Allow animals to acclimatize to metabolic cages for at least 3 days before the experiment.

-

Dose Groups: Based on the wide effective dose range of 0.05-100 mg/kg, select a logarithmic range of doses for the pilot study. For example:

-

Group 1: Vehicle control (e.g., 0.5% CMC)

-

Group 2: 0.1 mg/kg this compound

-

Group 3: 1 mg/kg this compound

-

Group 4: 10 mg/kg this compound

-

Group 5: 50 mg/kg this compound

-

-

Administration: Administer the vehicle or this compound suspension via oral gavage.

-

Urine Collection and Analysis:

-

Collect urine at predetermined time points (e.g., 2, 4, 6, and 24 hours post-administration).

-

Measure the total urine volume for each animal at each time point.

-

Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Analysis:

-

Calculate the total urine output and electrolyte excretion for each dose group.

-

Plot the dose-response curve (dose vs. diuretic/natriuretic effect).

-

Determine the ED50 (the dose that produces 50% of the maximal effect).

-

Conclusion

While specific preclinical data for this compound is scarce, these application notes provide a framework for initiating rodent studies. The broad effective dose range reported in early literature, combined with toxicological data from similar compounds, allows for the design of initial dose-finding experiments. Researchers must prioritize careful pilot studies to establish a safe and effective dose-response relationship for this compound in their chosen model. The provided protocols for formulation and administration offer a starting point for these investigations, emphasizing the need for methodological rigor to ensure data quality and animal welfare.

References

- 1. On the pharmacological actions of a diuretic, this compound, with particular reference to its site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Toxicology and carcinogenicity studies of diuretics in F344 rats and B6C3F1 mice. 1. Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Diuresis with Fenquizone in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for inducing diuresis in a rat model using Fenquizone, a quinazolinone derivative with thiazide-like diuretic properties. This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][2][3][4][5] This document outlines detailed methodologies for in vivo diuretic screening, including animal preparation, drug administration, and analysis of urine volume and electrolyte content. Additionally, it presents representative quantitative data in tabular format and visual diagrams of the proposed signaling pathway and experimental workflow to facilitate understanding and replication of the experimental setup.

Introduction

This compound is a diuretic agent belonging to the class of low-ceiling sulfonamide diuretics. Its primary pharmacological action is the inhibition of sodium and chloride reabsorption in the kidneys, leading to an increase in urine output. The effects of this compound on sodium and potassium excretion, as well as urine volume, are comparable in both magnitude and duration to those of thiazide diuretics. Studies in rats have utilized a wide dose range, from 0.05 to 100 mg/kg, to investigate its diuretic properties. Understanding the protocol to induce and measure diuresis is crucial for the preclinical evaluation of this compound and other potential diuretic compounds.

Mechanism of Action

This compound, like other thiazide-like diuretics, targets the distal convoluted tubule (DCT) in the nephron of the kidney. The primary mechanism of action involves the blockade of the Na+/Cl- cotransporter (NCC) located on the apical membrane of the DCT epithelial cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these solutes in the tubular fluid osmotically retains water, leading to diuresis.

// Annotations Diuresis [label="Increased Na+, Cl-, and Water\nExcretion (Diuresis)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", pos="8,1.5!"]; Lumen -> Diuresis [style=invis];

} caption: "Mechanism of Action of this compound in the Distal Convoluted Tubule."

Experimental Protocols

Animals

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 150-250 g.

-